molecular formula C12H16ClNO2 B2512252 Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride CAS No. 187389-87-3

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B2512252
CAS No.: 187389-87-3
M. Wt: 241.72
InChI Key: JLLKDWYFLUAIFI-UHFFFAOYSA-N
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Description

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core. The molecule contains a methyl ester group at position 1 and an amino group at position 5, with the hydrochloride salt enhancing its solubility and stability. This compound is primarily utilized as a pharmaceutical intermediate or research chemical due to its structural similarity to bioactive molecules targeting neurological or metabolic pathways. Its stereochemistry and substituent positions influence its reactivity and biological interactions .

Properties

IUPAC Name

methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLKDWYFLUAIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene, which can be obtained through hydrogenation of naphthalene.

    Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

    Esterification: The carboxylate group is introduced through esterification, where the amino-tetrahydronaphthalene is reacted with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amino and ester functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent positions, functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Functional Groups Key Properties Applications References
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride 1: Methyl ester; 5: Amino Ester, amine, hydrochloride salt High purity (>97%), water-soluble hydrochloride Pharmaceutical intermediates, research
(S)-Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride 2: Methyl ester; 5: Amino Ester, amine, hydrochloride salt 99.5% purity, bulk packaging (5–25 kg) Commercial pharmaceutical synthesis
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride 1: Methyl ester; 4: Amino Ester, amine, hydrochloride salt High cost (€744/50 mg), limited availability Specialized organic synthesis
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid 1: Carboxylic acid Carboxylic acid pH 5.8–6.5, meets pharmacopeial sterility standards Pharmaceutical formulations
3-Acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarbonitrile 2: Carbonitrile; 3: Acetyl Carbonitrile, acetyl, tetramethyl Lipophilic, non-ionizable Olfactory or sensory research

Key Findings

Positional Isomerism: The target compound’s ester group at position 1 distinguishes it from the 2-carboxylate analog (e.g., (S)-methyl 5-amino-2-carboxylate hydrochloride).

Functional Group Variations: Carboxylic acid derivatives (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) exhibit lower solubility in organic solvents but meet pharmacopeial pH and sterility criteria for drug formulations . Carbonitrile and acetylated analogs (e.g., 3-acetyl-2-naphthalenecarbonitrile) lack ionizable groups, making them suitable for non-polar applications like fragrance research .

Commercial and Research Utility :

  • The target compound and its 2-carboxylate isomer are available in bulk (>25 kg) with >99% purity, indicating industrial scalability .
  • Enantiomeric forms (e.g., (S)-isomer) are marketed for research, highlighting the importance of stereochemistry in biological activity .

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